molecular formula C17H23N5O4S B12175760 N,N-dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide

Cat. No.: B12175760
M. Wt: 393.5 g/mol
InChI Key: FYGKMFXAWUDVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a dimethyl group at the nitrogen, a sulfonamide moiety at the 1-position, and a propanoyl chain terminating in a 3-phenyl-1,2,4-oxadiazole ring. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry . The sulfonamide group contributes to hydrogen-bonding interactions with biological targets, while the dimethyl substitution on piperazine may improve lipophilicity and pharmacokinetics .

Properties

Molecular Formula

C17H23N5O4S

Molecular Weight

393.5 g/mol

IUPAC Name

N,N-dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide

InChI

InChI=1S/C17H23N5O4S/c1-20(2)27(24,25)22-12-10-21(11-13-22)16(23)9-8-15-18-17(19-26-15)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3

InChI Key

FYGKMFXAWUDVDY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides are often employed under various conditions (acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The oxadiazole ring may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine/Oxadiazole Derivatives

Compound Name Key Structural Differences Biological Activity/Properties Reference
1-[4-(Methylsulfonyl)-1-piperazinyl]-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-propanone Pyridinyl replaces phenyl on oxadiazole; methylsulfonyl group Likely targets nicotinic acetylcholine receptors due to pyridine; higher polarity vs. phenyl
1-Cyclopentanecarbonyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Piperidine replaces piperazine; cyclopentanecarbonyl substituent Reduced basicity (piperidine vs. piperazine); cyclopentane may enhance CNS penetration
4-Methyl-N'-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]benzohydrazide Benzohydrazide replaces sulfonamide; no piperazine Hydrazide may increase chelation potential but reduce metabolic stability
1-(2,4-Dimethylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Methoxyphenyl on oxadiazole; benzoyl replaces propanoyl Methoxy group enhances electron density; benzoyl may improve aromatic stacking interactions

Pharmacological and Toxicological Comparisons

  • Metabolic Stability: The dimethyl group on the piperazine in the target compound likely reduces oxidative metabolism compared to non-alkylated analogs (e.g., 4-(pyrimidin-2-yl)piperazine sulfonamide in ).
  • Receptor Affinity : The phenyl-oxadiazole moiety is associated with serotonin (5-HT) and dopamine receptor modulation in compounds like prexazole (1,2,4-oxadiazole-based antitussive) , whereas pyridinyl analogs (e.g., ) may favor nicotinic targets.
  • Genotoxicity: 3-Phenyl-1,2,4-oxadiazole derivatives, such as 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionic acid, have shown genotoxicity in Ames tests . However, the propanoyl linker in the target compound may mitigate this risk by altering electron distribution.

Key Research Findings

  • Lipophilicity : The dimethylpiperazine and phenyl-oxadiazole confer higher logP values (~2.5–3.0) compared to polar analogs like N-(1,3-benzodioxol-5-yl)piperazine carboxamide (logP ~1.8) , enhancing blood-brain barrier penetration.
  • Binding Affinity : Molecular docking studies suggest the sulfonamide group forms hydrogen bonds with residues in the 5-HT1A receptor, similar to arylpiperazine derivatives in .
  • Toxicity: No direct genotoxicity data exists for the target compound, but structural analogs with unsubstituted oxadiazoles (e.g., ) warrant caution.

Biological Activity

N,N-Dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a sulfonamide group and an oxadiazole moiety. Its molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S with a molecular weight of approximately 342.39 g/mol. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds containing piperazine and oxadiazole rings often exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The mechanism of action typically involves modulation of neurotransmitter systems and inhibition of specific enzymes.

Key Mechanisms:

  • Inhibition of Enzymes: Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), which is involved in the hydrolysis of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, potentially providing analgesic effects .
  • Antimicrobial Activity: Oxadiazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar activities .

1. Analgesic Properties

Studies have indicated that related piperazine derivatives can significantly reduce pain responses in animal models. For instance, compounds that inhibit FAAH have been shown to alleviate tactile allodynia and thermal hyperalgesia in rat models .

2. Antimicrobial Activity

The oxadiazole moiety is known for its antimicrobial properties. Compounds with similar structures have exhibited activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus .

3. Anticancer Potential

Preliminary studies on related compounds indicate potential anticancer activity. For instance, some derivatives have been tested against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), showing varying degrees of cytotoxicity .

Case Studies and Research Findings

A selection of studies highlights the biological activity of compounds similar to this compound:

StudyCompoundActivityFindings
JNJ-1661010AnalgesicInhibits FAAH; reduces pain in rat models.
Thiazole DerivativesAntimicrobialEffective against drug-resistant bacteria.
Oxadiazole DerivativesAnticancerSignificant cytotoxicity against cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.